ETHYL 4-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE
Description
This compound is a synthetic heterocyclic molecule featuring a tetrazole core substituted with a 2,4-dichlorophenyl group, a morpholine moiety, and an ethyl benzoate ester. The tetrazole ring is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability. The 2,4-dichlorophenyl group is common in agrochemicals and pharmaceuticals due to its lipophilicity and antimicrobial properties, while the morpholine moiety may improve solubility and modulate pharmacokinetics .
Properties
IUPAC Name |
ethyl 4-[5-[(2,4-dichlorophenyl)-morpholin-4-ylmethyl]tetrazol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N5O3/c1-2-31-21(29)14-3-6-16(7-4-14)28-20(24-25-26-28)19(27-9-11-30-12-10-27)17-8-5-15(22)13-18(17)23/h3-8,13,19H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHALTHRMHWJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NN=N2)C(C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a involving a suitable dichlorophenyl halide.
Attachment of the Morpholine Moiety: The morpholine moiety can be attached via a with a morpholine derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and morpholine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-{5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ETHYL 4-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) Tetrazole vs. Triazole Derivatives
- Triazole Analogs : Compounds like bromuconazole and flusilazole () feature 1,2,4-triazole rings. These are widely used as fungicides due to their ability to inhibit cytochrome P450 enzymes. However, tetrazoles exhibit greater metabolic stability in vivo .
b) Substituent Effects
- 2,4-Dichlorophenyl Group : Shared with impurities in (e.g., compounds with RRT 0.88 and 0.95). This group enhances antifungal activity by interacting with hydrophobic enzyme pockets.
- Morpholine vs. Piperazine: Morpholine in the target compound contrasts with piperazine in ’s impurities.
c) Ester Modifications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
